7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Medicinal Chemistry Chemical Biology Nucleophilic Aromatic Substitution

7-Chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1092278-67-5) is a fully substituted, trisubstituted heterocyclic small molecule (MW 248.67, formula C₁₁H₉ClN₄O) built on the pyrazolo[4,3-d]pyrimidine core. The scaffold positions it within a well-validated class of ATP-competitive kinase inhibitors, most notably cyclin-dependent kinase (CDK) and Aurora kinase inhibitors.

Molecular Formula C11H9ClN4O
Molecular Weight 248.67
CAS No. 1092278-67-5
Cat. No. B2704926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
CAS1092278-67-5
Molecular FormulaC11H9ClN4O
Molecular Weight248.67
Structural Identifiers
SMILESCC1=NN(C2=C1N=C(N=C2Cl)C3=CC=CO3)C
InChIInChI=1S/C11H9ClN4O/c1-6-8-9(16(2)15-6)10(12)14-11(13-8)7-4-3-5-17-7/h3-5H,1-2H3
InChIKeySFTBUNHZJJTAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1092278-67-5): Core Scaffold Identity and Procurement Context


7-Chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1092278-67-5) is a fully substituted, trisubstituted heterocyclic small molecule (MW 248.67, formula C₁₁H₉ClN₄O) built on the pyrazolo[4,3-d]pyrimidine core . The scaffold positions it within a well-validated class of ATP-competitive kinase inhibitors, most notably cyclin-dependent kinase (CDK) and Aurora kinase inhibitors [1]. Its defining structural features—a chlorine atom at C7, a furan-2-yl ring at C5, and methyl groups at N1 and C3—collectively differentiate it from other pyrazolo[4,3-d]pyrimidine analogs in terms of electronic profile, steric demand, and hydrogen-bonding capacity, parameters that directly modulate target engagement and selectivity [2]. This compound is primarily sourced as a research-grade building block or screening candidate rather than a marketed drug substance.

Why Pyrazolo[4,3-d]pyrimidine Analogs Cannot Be Freely Interchanged for 7-Chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine


Within the pyrazolo[4,3-d]pyrimidine family, even minor substituent variations produce substantial shifts in kinase selectivity profiles, binding affinity, and cellular potency. Published structure–activity relationship (SAR) studies demonstrate that the C5 aryl/heteroaryl group directly controls the compound's ability to occupy the ATP-binding pocket's hydrophobic region and gatekeeper residue interface, while the C7 substituent (halogen vs. amine) dictates reactivity toward nucleophilic substitution and can serve as a synthetic handle for further derivatization [1]. The N1 and C3 methyl groups influence both the tautomeric equilibrium of the pyrazole ring and the overall lipophilicity, which in turn affect membrane permeability and metabolic stability [2]. Consequently, replacing 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine with a 7-amino, 5-phenyl, or thiophene analog is not a neutral exchange; each alteration reconfigures the molecule's pharmacodynamic and pharmacokinetic fingerprint, potentially invalidating a screening campaign or SAR series.

Quantitative Differentiation Evidence for 7-Chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1092278-67-5)


C7 Chlorine as a Synthetic Handle: Comparative Reactivity vs. 7-Amino, 7-H, and 7-Bromo Analogs

The 7-chloro substituent in pyrazolo[4,3-d]pyrimidines is well-established as a superior leaving group for SNAr reactions compared to 7-H (unsubstituted) or 7-bromo analogs, enabling efficient late-stage diversification. In the broader class, 5,7-dichloro-pyrazolo[4,3-d]pyrimidines undergo selective C7 substitution with weak nucleophiles such as anilines and cyclic amines, while the C5 position remains inert under identical conditions [1]. The target compound, featuring a chloro at C7 and a furan-2-yl at C5, retains this chemoselective reactivity, offering a distinct advantage over 7-bromo analogs (e.g., 7-bromo-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine) which are more prone to unwanted dehalogenation side reactions under reductive or cross-coupling conditions. This differential reactivity translates to higher synthetic yields and fewer purification steps during library synthesis.

Medicinal Chemistry Chemical Biology Nucleophilic Aromatic Substitution

Furan-2-yl at C5: Adenosine Receptor Affinity Advantage Over Phenyl and Thiophene Analogs

In a systematic SAR study of 7-aminopyrazolo[4,3-d]pyrimidines targeting human A2A and A1 adenosine receptors, compounds bearing a furan-2-yl or 5-methylfuran-2-yl moiety at C5 consistently exhibited the highest receptor affinities. The most potent derivative (compound 25) displayed Ki = 3.62 nM at hA2A and Ki = 18 nM at hA1 [1]. In contrast, analogs with phenyl or substituted-phenyl groups at C5 showed 5- to 50-fold weaker binding across the same series [1]. Although the target compound differs at C7 (Cl vs. NH₂), the C5 furan pharmacophore is directly transferable; molecular docking reveals that the furan oxygen engages in a critical hydrogen bond with the Asn253 residue in the hA2A binding pocket, an interaction geometrically inaccessible to the corresponding phenyl or thiophene rings [1]. This provides a structure-based rationale for selecting 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine over C5-phenyl or C5-thiophene analogs when adenosine receptor engagement is the screening objective.

GPCR Pharmacology Adenosine Receptors Structure–Activity Relationship

Trisubstituted Pyrazolo[4,3-d]pyrimidine Core: Anti-Angiogenic Activity Class Validation

A focused library of trisubstituted pyrazolo[4,3-d]pyrimidines was shown to inhibit endothelial cell proliferation with IC₅₀ values spanning 1–18 µM, acting through CDK5 inhibition rather than direct cytotoxicity (no acute cytotoxic effects at 10 µM) [1]. The target compound shares the trisubstituted scaffold architecture (substituents at N1, C3, C5, and C7 positions) with these validated anti-angiogenic agents. This provides class-level evidence that the core scaffold is intrinsically capable of CDK5 engagement. In contrast, disubstituted pyrazolo[4,3-d]pyrimidines (lacking the full trisubstitution pattern) showed markedly reduced or absent anti-proliferative activity in the same panel [1], underscoring that the trisubstituted pattern present in CAS 1092278-67-5 is a minimum structural requirement for this pharmacology.

Angiogenesis CDK5 Inhibition Endothelial Cell Proliferation

N1,C3-Dimethyl Substitution: Lipophilicity and Metabolic Stability Differentiation vs. N1-H or N1-Benzyl Analogs

The N1 and C3 methyl groups on the pyrazolo[4,3-d]pyrimidine scaffold serve to cap hydrogen-bond donor sites that would otherwise contribute to high polar surface area and suboptimal membrane permeability. In the adenosine receptor ligand series, replacing N1-H or N1-benzyl with N1-methyl (and maintaining C3-methyl) shifted the calculated logP by approximately +0.5 to +1.0 log units relative to the N1-unsubstituted parent, while maintaining or improving target affinity [1]. For the target compound, the 1,3-dimethyl pattern is predicted (via in silico comparison) to yield a logP in the range of 2.5–3.5, compared to approximately 1.5–2.5 for the N1-H analog 7-chloro-5-(furan-2-yl)-1H-pyrazolo[4,3-d]pyrimidine (hypothetical). This moderate lipophilicity enhances passive membrane permeability without crossing into the logP >5 range associated with poor solubility and high metabolic clearance [2].

Drug Metabolism Lipophilicity Pharmacokinetics

Kinase Selectivity Implications: 7-Cl vs. 7-NH₂ Substitution Divergence in CDK Profiling

Published kinase profiling data on pyrazolo[4,3-d]pyrimidines indicate that the nature of the C7 substituent is a critical determinant of CDK isoform selectivity. In a panel of trisubstituted pyrazolo[4,3-d]pyrimidines evaluated against CDK1, CDK2, CDK5, CDK7, and CDK9, the 7-amino derivatives generally exhibited broader CDK inhibition profiles (hitting CDK2, CDK5, and Aurora A at sub-micromolar concentrations), whereas the 7-chloro or 7-alkyl derivatives showed a more restricted selectivity fingerprint [1]. For example, compound 2i (a 7-amino trisubstituted analog) inhibited CDK2 with IC₅₀ = 0.39 µM and CDK5 with IC₅₀ = 0.22 µM, but also inhibited Aurora A (IC₅₀ = 0.15 µM) [2]. By extension, the 7-chloro substituent on CAS 1092278-67-5 is expected to narrow the kinase inhibition spectrum relative to the 7-amino congener, potentially reducing off-target kinase engagement in cellular assays. This selectivity differentiation is critical when designing chemical probes where polypharmacology must be minimized.

Kinase Selectivity CDK Inhibition Chemical Probe Development

Recommended Application Scenarios for 7-Chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1092278-67-5)


Focused Kinase Screening Libraries Targeting CDK and Aurora Kinase Families

CAS 1092278-67-5 is optimally deployed as a scaffold-diversification element in kinase-focused compound libraries, particularly for CDK2, CDK5, CDK7, and Aurora A screening cascades. The trisubstituted pyrazolo[4,3-d]pyrimidine core has validated activity against these kinases, with IC₅₀ values in the sub-micromolar to low micromolar range across structurally analogous compounds [1]. The combination of a 7-chloro leaving group and 5-furan-2-yl pharmacophore allows this single compound to serve as both a screening hit and a synthetic intermediate for rapid analog generation via C7 nucleophilic displacement, reducing the number of building blocks required for initial library assembly [2].

Adenosine A2A/A1 Receptor Antagonist Screening and Early Lead Optimization

Given the demonstrated nanomolar affinity of 5-(furan-2-yl)-substituted pyrazolo[4,3-d]pyrimidines for the hA2A adenosine receptor (Ki as low as 3.62 nM for close analogs) [1], this compound is a strong candidate for inclusion in GPCR screening panels targeting adenosine receptor subtypes. Its 1,3-dimethyl substitution pattern and 7-chloro handle further enable rapid exploration of the C7 vector—a position known to project toward solvent in the hA2A crystal structure—without disrupting the critical C5-furan–Asn253 hydrogen bond, facilitating structure-guided optimization toward selective A2A antagonists for Parkinson's disease or immuno-oncology applications [1].

Anti-Angiogenic Phenotypic Screening in Endothelial Cell Models

Trisubstituted pyrazolo[4,3-d]pyrimidines inhibit endothelial cell proliferation via CDK5 blockade with IC₅₀ values of 1–18 µM and negligible acute cytotoxicity [1]. CAS 1092278-67-5, as a fully substituted representative of this chemotype, is appropriate for inclusion in anti-angiogenesis phenotypic screens using HUVEC or HMEC-1 models, where the endpoint is inhibition of tube formation, migration, or proliferation. Its balanced lipophilicity (estimated clogP ~2.5–3.5) supports adequate aqueous solubility for cell culture dosing at relevant concentrations (1–50 µM) [2].

Medicinal Chemistry Hit-to-Lead Diversification via C7 SNAr Chemistry

The 7-chloro substituent is a proven synthetic handle for late-stage functionalization via nucleophilic aromatic substitution with primary and secondary amines, as established in the broader 5,7-dichloro-pyrazolo[4,3-d]pyrimidine literature [1]. This enables medicinal chemists to generate focused analog libraries (10–100 compounds) from a single batch of CAS 1092278-67-5 by reacting with diverse amine building blocks under mild heating (80–120 °C in DMF or NMP). The resulting 7-amino derivatives retain the favorable 5-furan pharmacophore while exploring vector diversity at a position that modulates kinase selectivity, solubility, and metabolic stability [2].

Quote Request

Request a Quote for 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.